molecular formula C13H14Cl2N2OS B1519510 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride CAS No. 1171526-07-0

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride

Cat. No.: B1519510
CAS No.: 1171526-07-0
M. Wt: 317.2 g/mol
InChI Key: BZUWSUAZIWMNIH-UHFFFAOYSA-N
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Description

Structural Classification Within Thiazole-Containing Acetamides

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride belongs to the class of thiazole-based acetamide derivatives, characterized by a central thiazole ring fused with acetamide and aromatic substituents. The molecule’s core structure comprises:

  • A 1,3-thiazole ring with a chloromethyl (-CH$$_2$$Cl) group at the 4-position.
  • An acetamide bridge linking the thiazole’s 2-position to a 2-methylphenyl group.
  • A hydrochloride salt form, enhancing solubility and stability.

This structural framework aligns with bioactive thiazole-acetamide hybrids, where the chloromethyl group acts as a reactive handle for further functionalization. Comparative analysis with related compounds reveals key distinctions:

Structural Feature This Compound Related Thiazole-Acetamides
Thiazole Substituent 4-Chloromethyl 5-Chloromethyl (e.g., EVT-11888325)
Aromatic Group 2-Methylphenyl 4-Methylphenyl (e.g., 58905-46-7)
Salt Form Hydrochloride Free base (e.g., 130006987)

The electronegative chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions for derivatization. This feature is critical for generating libraries of analogs in structure-activity relationship (SAR) studies.

Historical Context of Benzothiazole/Acetamide Hybrid Molecule Development

The development of benzothiazole/acetamide hybrids emerged in the late 20th century, driven by the pharmacological potential of thiazole cores. Key milestones include:

  • 1980s–1990s : Early synthesis of thiazole-acetamides as anticonvulsants and antimicrobial agents.
  • 2000s : Optimization of substitution patterns to enhance bioavailability, exemplified by derivatives like N-(5-(chloromethyl)thiazol-2-yl)acetamide.
  • 2010s–Present : Integration of chloromethyl groups to improve binding affinity, as seen in antitumor agents such as ethyl 2-acetamido-4-methylthiazole-5-carboxylate.

The target compound represents an evolution of these efforts, combining a metabolically stable 2-methylphenyl group with a reactive chloromethyl moiety. Its synthesis typically involves:

  • Cyclocondensation of thiourea with α-chloroacetophenone derivatives to form the thiazole ring.
  • Acetylation with chloroacetyl chloride to install the acetamide bridge.
  • Salt formation via HCl treatment.

Significance in Medicinal Chemistry and Drug Discovery Pipelines

This compound’s design addresses two key challenges in drug discovery:

  • Targeted Reactivity : The chloromethyl group facilitates covalent binding to cysteine residues in enzymatic pockets, a strategy employed in kinase inhibitors.
  • Selectivity Optimization : The 2-methylphenyl group reduces off-target interactions compared to bulkier aryl substituents.

Recent studies highlight its role as a precursor for anticancer and antimicrobial agents. For example:

  • Anticancer Applications : Analogous thiazole-acetamides inhibit A549 lung cancer cells (IC$$_{50}$$ = 12–45 μM).
  • Anticholinesterase Activity : Derivatives like N-(thiazol-2-yl)acetamide show IC$$_{50}$$ values of 3.14 μM against acetylcholinesterase.

Ongoing research explores its utility in prodrug systems, leveraging the chloromethyl group for controlled release mechanisms. The compound’s versatility positions it as a scaffold for multitarget therapies, particularly in neurodegenerative and oncological disorders.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS.ClH/c1-9-4-2-3-5-11(9)16-12(17)6-13-15-10(7-14)8-18-13;/h2-5,8H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWSUAZIWMNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄ClN₂OS
  • Molecular Weight : 317.23 g/mol
  • CAS Number : 1049728-22-4

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The chloromethyl group and the methylphenyl acetamide moiety contribute to its pharmacological properties.

Research indicates that compounds with thiazole structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the presence of the chloromethyl group may enhance the compound's ability to interact with biological targets, potentially leading to inhibition of specific enzymes or receptors.

Antimicrobial Activity

In vitro studies have demonstrated that thiazole derivatives can exhibit significant antimicrobial activity against various pathogens. For instance, one study reported that similar thiazole compounds showed inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
    • Method : Minimum inhibitory concentration (MIC) assays were conducted against several bacterial strains.
    • Results : The compound exhibited MIC values ranging from 8 to 32 µg/mL against tested pathogens, indicating moderate antibacterial activity .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of thiazole derivatives on cancer cells.
    • Method : MTT assays were performed on human breast cancer cell lines.
    • Results : The compound induced significant cell death at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compound X has been studied for its efficacy against various bacterial strains, suggesting potential as an antibacterial agent .
  • Anticancer Research : The compound's ability to inhibit specific cancer cell lines has been documented. Studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .
  • Neuroprotective Effects : Preliminary studies suggest that compound X may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This application is still under investigation but shows promise based on initial findings .

Biological Research Applications

  • Proteomics Research : The compound is utilized in proteomics studies due to its ability to modify proteins selectively. It serves as a useful reagent for labeling proteins in various biological assays .
  • Enzyme Inhibition Studies : Compound X has been employed in studies aimed at understanding enzyme mechanisms, particularly those involving thiazole-based inhibitors. Its structural characteristics allow it to interact with enzyme active sites effectively .

Synthesis and Organic Chemistry Applications

  • Building Block for Synthesis : As a versatile intermediate, compound X can be used to synthesize more complex molecules. Its functional groups facilitate further chemical reactions, making it a valuable building block in organic synthesis .
  • Development of Novel Compounds : Researchers are exploring the modification of compound X to create new derivatives with enhanced biological activities or improved pharmacokinetic profiles. This area of research is vital for drug discovery and development .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study BAnticancer PotentialShowed significant inhibition of proliferation in breast cancer cell lines with IC50 values lower than standard treatments .
Study CNeuroprotectionIndicated potential protective effects on neuronal cells exposed to oxidative stress, warranting further investigation into its mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) group undergoes nucleophilic substitution under mild conditions. This reactivity is pivotal for further derivatization:

Reaction TypeConditionsProductYieldReference
Amine AlkylationEtOH, 60°C, K2CO3, 6h-CH2NHR (R = alkyl/aryl)75–85%
Hydroxide SubstitutionH2O/THF, NaOH, reflux, 3h-CH2OH68%
Thiol-Ether FormationDMF, NaSH, rt, 12h-CH2SH72%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity. Steric hindrance from the adjacent thiazole ring slightly reduces reaction rates compared to linear alkyl chlorides .

Hydrolysis of the Acetamide Moiety

The N-(2-methylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 8h2-[4-(Chloromethyl)thiazol-2-yl]acetic acid82%
Basic Hydrolysis2M NaOH, EtOH, 70°C, 5hSodium salt of acetic acid derivative78%

Key Observation : The hydrochloride counterion stabilizes the protonated amine during hydrolysis, reducing side reactions .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring participates in electrophilic substitution, primarily at the 5-position:

ReactionReagentsProductYieldReference
NitrationHNO3/H2SO4, 0°C, 2h5-Nitro-thiazole derivative55%
BrominationBr2, FeCl3, CH2Cl2, rt, 1h5-Bromo-thiazole derivative60%

Regioselectivity : The chloromethyl and acetamide groups direct electrophiles to the 5-position via meta-directing effects .

Coordination Chemistry with Metal Ions

The thiazole nitrogen acts as a Lewis base, forming complexes with transition metals:

Metal SaltConditionsComplex StructureApplicationReference
CuCl2·2H2OMeOH, rt, 2h[Cu(L)2Cl2] (L = ligand)Catalysis
Fe(NO3)3·9H2OH2O/EtOH, 50°C, 4hOctahedral Fe(III) complexMagnetic studies

Stability : Complexes exhibit enhanced solubility in polar solvents due to the hydrochloride counterion .

Redox Reactions

The hydroxymethyl derivative (from hydrolysis) undergoes further redox transformations:

ReactionReagentsProductYieldReference
OxidationKMnO4, H2SO4, 60°C, 3h2-[4-(Carboxylic acid)thiazole]65%
ReductionNaBH4, MeOH, 0°C, 1h2-[4-(Hydroxymethyl)thiazole]70%

Salt Metathesis

The hydrochloride salt exchanges anions in solution:

Anion SourceSolventProductApplicationReference
AgNO3H2O/MeCNNitrate saltCrystallography
NaPF6MeOHHexafluorophosphate saltIonic liquids

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Observations :

Substituent Diversity :

  • Aromatic Groups : The 2-methylphenyl group in the target compound vs. 4-ethylphenyl (), 3,4-dichlorophenyl (), or 4-chloro-3-methylphenyl () alters steric and electronic properties. For example, electron-withdrawing groups (e.g., Cl) enhance electrophilicity, while methyl groups improve lipophilicity.
  • Chloromethyl vs. Halogenated Phenyl : The chloromethyl group offers a reactive site absent in dichlorophenyl analogs, enabling further derivatization .

Synthetic Approaches :

  • Amide Bond Formation : Most analogs (e.g., ) use carbodiimide reagents (EDC/HOBt) or Pd-catalyzed cross-coupling (Suzuki reaction) for thiazole-aryl linkages.
  • Salt Formation : The hydrochloride salt in the target compound distinguishes it from neutral analogs, impacting crystallization and solubility .
Solubility and Stability :
  • The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like N-[4-(4-chloro-3-methylphenyl)thiazol-2-yl]acetamide (15) .

Preparation Methods

Key Synthetic Approaches

The preparation of this compound generally involves two main stages:

Preparation of 2-Acetamido-4-(chloromethyl)thiazole Intermediate

A well-documented synthetic route to the thiazole intermediate involves the cyclization of acetyl thiourea with 1,3-dichloroacetone under reflux conditions in acetone solvent.

Step Reagents & Conditions Description Yield (%) Notes
1 Acetyl thiourea + 1,3-dichloroacetone in acetone, reflux for 5 h Cyclization to form 2-acetamido-4-(chloromethyl)thiazole 71 Product isolated by precipitation and washing with n-heptane; dried under vacuum at 40°C
  • Reaction details: 50 g acetyl thiourea (0.42 mol) and 108.5 g 1,3-dichloroacetone (0.84 mol) in 500 mL acetone heated to reflux for 5 hours. Volatiles removed under vacuum, residue dissolved in acetone, precipitated with water, filtered, washed, and dried.

  • Characterization: The product is a white solid with characteristic NMR peaks (e.g., δ 2.13 ppm for methyl, δ 4.71 ppm for chloromethyl protons).

Preparation of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide Intermediate

Another critical intermediate is prepared by acylation of a 4-methyl-1,3-thiazol-2-yl amine with chloroacetyl chloride in the presence of a base such as triethylamine.

Step Reagents & Conditions Description Yield (%) Notes
1 4-methyl-1,3-thiazol-2-yl amine + chloroacetyl chloride + triethylamine in dry dichloromethane at 0-20°C Acylation to form 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide 92 Reaction performed under ice cooling; product purified by column chromatography
  • Reaction details: 10 mmol of amine, 13 mmol triethylamine, and chloroacetyl chloride in 50 mL dry CH2Cl2; chloroacetyl chloride added dropwise at 0°C; stirred for 1 hour at room temperature; washed and dried.

  • Product: Colorless crystals, melting point 128-129°C; IR peaks consistent with amide and thiazole functionalities.

Final Coupling to Form 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide Hydrochloride

The final step involves coupling the chloromethylthiazole intermediate with 2-methylphenyl amine derivatives, typically under conditions promoting amide bond formation, followed by conversion to the hydrochloride salt for isolation.

  • Although explicit detailed procedures for this exact final step are scarce in the searched literature, the general synthetic strategy involves nucleophilic substitution of the chloromethyl group or direct amidation using standard peptide coupling reagents or acid chloride intermediates.

  • The hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.

Summary Table of Preparation Methods

Compound Intermediate Key Reagents & Conditions Yield (%) Purification Method Reference
2-Acetamido-4-(chloromethyl)thiazole Acetyl thiourea + 1,3-dichloroacetone, reflux in acetone 71 Precipitation, washing, drying
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide 4-methyl-1,3-thiazol-2-yl amine + chloroacetyl chloride + triethylamine in CH2Cl2 at 0-20°C 92 Column chromatography
Final coupling to target hydrochloride salt Amidation or nucleophilic substitution, followed by HCl treatment Not specified Crystallization Inferred

Analytical and Research Findings

  • Yields: The intermediate syntheses show good to excellent yields (71% and 92%), indicating efficient reaction conditions.

  • Reaction Conditions: Use of reflux in acetone and low-temperature acylation in dichloromethane are critical to control reaction rates and purity.

  • Purification: Combination of precipitation, washing, and chromatographic purification ensures high purity of intermediates.

  • Characterization: NMR, IR, and melting point data confirm the structural integrity of intermediates, which is essential before final coupling.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:
The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride typically involves multi-step reactions. A general approach includes:

Amide Coupling : Reacting 4-(chloromethyl)thiazole-2-carboxylic acid derivatives with 2-methylaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or acetonitrile. Triethylamine is often added to neutralize HCl byproducts .

Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol under controlled pH (3–4) to precipitate the hydrochloride salt .
Optimization Tips :

  • Solvent Selection : Dichloromethane yields higher purity (>90%) compared to THF due to better solubility of intermediates .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track amide formation.

Basic: Which analytical techniques are critical for structural characterization?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N-CH3), δ 4.2–4.5 ppm (CH2Cl), and δ 7.1–7.6 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl (C=O) signals near 170 ppm and thiazole carbons at 120–150 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical mass (C₁₃H₁₄Cl₂N₂OS·HCl: ~365.05 g/mol) .
  • X-ray Crystallography : Resolves bond angles (e.g., thiazole ring planarity) and hydrogen-bonding networks (N–H⋯Cl interactions) .

Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Answer:
The chloromethyl (-CH2Cl) moiety is highly electrophilic, enabling:

  • SN2 Reactions : Substitution with amines (e.g., piperidine) in DMF at 60°C to generate secondary amides. Kinetic studies show pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalysis, but competing hydrolysis of -CH2Cl necessitates anhydrous conditions .
    Mechanistic Insight : DFT calculations (B3LYP/6-31G*) reveal the transition state energy for SN2 is ~25 kcal/mol, aligning with experimental activation parameters .

Advanced: What computational methods predict its binding affinity to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR). The thiazole ring shows π-π stacking with Phe723 (binding energy: −8.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (AMBER force field) assess stability in aqueous solution. Root-mean-square deviation (RMSD) < 2 Å over 50 ns indicates minimal conformational flexibility .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 45%) but high plasma protein binding (>90%) due to lipophilic substituents .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies in IC₅₀ values (e.g., 5–50 µM against cancer cell lines) may arise from:

Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound stability. Pre-incubate with glutathione (1 mM) to test redox sensitivity .

Impurity Interference : HPLC purity thresholds (<95%) correlate with false positives. Use orthogonal methods (e.g., LC-MS/MS) to verify active species .

Cell Line Variability : Compare p53 status (wild-type vs. mutant) in cytotoxicity studies .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility (>85% yield) by maintaining precise temperature (±2°C) .
  • Catalyst Screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity in chiral derivatization (ee > 90%) .
  • Workup Optimization : Liquid-liquid extraction (water/ethyl acetate) removes unreacted amines, while recrystallization (ethanol/water 3:1) increases purity to >98% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride

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